molecular formula C8H7ClN2O B13673901 3-Chloro-8-methoxyimidazo[1,2-a]pyridine

3-Chloro-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13673901
M. Wt: 182.61 g/mol
InChI Key: CMPBJXYHZTVPPU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is a bicyclic heterocyclic scaffold with a fused five-membered imidazole ring and six-membered pyridine ring. This core structure is pharmacologically privileged, appearing in drugs such as zolpidem (hypnotic) and alpidem (anxiolytic) . The compound 3-Chloro-8-methoxyimidazo[1,2-a]pyridine features a chlorine atom at position 3 and a methoxy group at position 6. Chlorine and methoxy groups are known to modulate electronic effects, solubility, and target binding, making this compound a candidate for exploration in medicinal chemistry and material science.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3

InChI Key

CMPBJXYHZTVPPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Yield and Solvent Effects

The reaction was tested in various solvents and neat conditions, with yields summarized below:

Entry Chlorinating Agent Solvent Temperature (°C) Isolated Yield (%)
1 Chloramine-T 1,2-Dichloroethane (DCE) Room temperature 66
2 Chloramine-T Dimethyl sulfoxide (DMSO) Room temperature 35
3 Chloramine-T Toluene Room temperature 40
4 Chloramine-T Ethanol Room temperature 47
5 Chloramine-T Polyethylene glycol (PEG-400) Room temperature 43
6 Chloramine-T Dimethylformamide (DMF) Room temperature Trace
7 Chloramine-T Water Room temperature 68
8 Chloramine-T Neat (solvent-free) Room temperature 95
9 Chloramine-T Neat + 0.05 mL water Room temperature 95
10 Chloramine-T Neat 60 95
11 Chloramine-T Neat (anhydrous) Room temperature 42
12 Chloramine-T + p-toluenesulfonamide Neat Room temperature 50
13 N-Chlorosuccinimide (NCS) Neat Room temperature Not detected

Table 1: Optimization of chlorination conditions for 3-chloroimidazo[1,2-a]pyridine derivatives using chloramine-T.

The highest yield (95%) was achieved under neat conditions at room temperature within 5 minutes, demonstrating the efficiency and green nature of this protocol.

Substrate Scope and Functional Group Tolerance

The chlorination method tolerates a wide range of substituents on the imidazo[1,2-a]pyridine ring, including electron-donating groups like methoxy and methyl, as well as electron-withdrawing groups such as chloro, bromo, and cyano. The 8-methoxy substituent, structurally similar to 8-methyl, is expected to behave similarly under these conditions, yielding the desired 3-chloro derivative efficiently.

Reaction Mechanism and Advantages

  • Chloramine-T acts as a mild chlorinating agent, selectively introducing chlorine at the C-3 position.
  • The reaction proceeds rapidly without the need for metal catalysts or solvents, aligning with green chemistry principles.
  • No overchlorination or side reactions were observed.
  • Purification is simplified, often requiring no column chromatography.

Alternative Preparation Methods

Although chloramine-T mediated chlorination is preferred for its green credentials and efficiency, other methods have been reported:

Traditional Chlorination Methods

  • Ortho-lithiation followed by chlorination: Involves lithiation at the 3-position followed by electrophilic chlorination; however, it requires low temperatures and moisture-sensitive reagents.
  • Sandmeyer reaction: Conversion of anilines to chlorides via diazonium salts, but this is indirect and less regioselective for the imidazo[1,2-a]pyridine scaffold.

These methods generally suffer from harsh reaction conditions, longer times, and lower selectivity.

Copper-Catalyzed Halogenation

Copper-catalyzed halogenation using haloalkynes has been reported for 2-halo-substituted imidazo[1,2-a]pyridines but is less applicable for direct 3-chlorination and involves metal catalysts and more complex reagents.

Summary of Research Findings

  • The chloramine-T mediated chlorination is a rapid, selective, and green method for synthesizing 3-chloroimidazo[1,2-a]pyridine derivatives, including 3-chloro-8-methoxyimidazo[1,2-a]pyridine.
  • The reaction proceeds efficiently under solvent-free conditions at room temperature with high yields (up to 95%).
  • The method tolerates a broad range of functional groups and is scalable to gram quantities.
  • Compared to traditional methods, this approach avoids harsh reagents, metal catalysts, and extensive purification.
  • Stock solution preparation protocols are well-established for biological and chemical studies.

Chemical Reactions Analysis

3-Chloro-8-methoxyimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antituberculosis activity, it targets bacterial enzymes and disrupts essential metabolic processes, leading to bacterial cell death .

Comparison with Similar Compounds

Position 3 Modifications

  • 3-Chloro vs. 3-Nitro :

    • Chlorine (electron-withdrawing) enhances stability and influences π-π stacking in receptor binding. For example, 3-nitro derivatives (e.g., 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine ) exhibit higher reactivity in electrophilic substitutions due to nitro's strong electron-withdrawing nature .
    • In contrast, 3-chloro derivatives may offer better metabolic stability compared to nitro groups, which are prone to reduction .
  • 3-Bromo vs. For instance, 3-Bromo-8-methylimidazo[1,2-a]pyridine (CAS 182181-42-6) is utilized in cross-coupling reactions but may face limitations in solubility .

Position 8 Modifications

  • 8-Methoxy vs. 8-Fluoro or 8-Phenylthio :
    • Methoxy groups (-OCH₃) are electron-donating, improving solubility via hydrogen bonding. This contrasts with 8-fluoroimidazo[1,2-a]pyridine , where fluorine’s electronegativity enhances membrane permeability but reduces aqueous solubility .
    • 8-(Phenylthio) groups (e.g., in 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine ) introduce hydrophobicity, favoring interactions with lipophilic protein domains .

Pharmacological and Physicochemical Properties

Compound Substituents Molecular Weight Solubility Key Activity Reference
3-Chloro-8-fluoroimidazo[1,2-a]pyridine 3-Cl, 8-F 170.57 Low (hydrophobic) Anticancer (hypothesized)
6-Chloroimidazo[1,2-a]pyridine 6-Cl 152.58 Moderate Antimicrobial
8-Methoxy-2-arylimidazo[1,2-a]pyridine 8-OCH₃, 2-Ar ~250–300 High Antitubercular (analog-based)
3-Nitro-8-(phenylthio)imidazo[1,2-a]pyridine 3-NO₂, 8-SPh 371.83 Low Antiparasitic
  • Aqueous Solubility : Methoxy groups improve solubility compared to halogenated or phenylthio analogs. highlights strategies like sulfone incorporation (e.g., 6-Chloro-3-nitro-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine ) to enhance pharmacokinetics .
  • Bioactivity : 8-Methoxy derivatives are explored for antitubercular applications (), while 3-chloro analogs may mimic the anticholinesterase activity seen in crystallographically studied compounds ().

Structural and Crystallographic Insights

  • Methyl vs. Chloro at Position 3: Methyl groups (e.g., 8-Methylimidazo[1,2-a]pyridine) induce minimal electronic perturbation but increase lipophilicity.
  • Crystal Packing: notes that 8-methyl-2,3-diphenylimidazo[1,2-a]pyridine forms stable crystals via π-π interactions, whereas bulkier substituents (e.g., phenylthio) may disrupt packing .

Biological Activity

3-Chloro-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring system with specific substitutions, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Chloro-8-methoxyimidazo[1,2-a]pyridine includes:

  • A chlorine atom at the 3-position
  • A methoxy group at the 8-position

This substitution pattern is crucial for its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including 3-chloro-8-methoxyimidazo[1,2-a]pyridine, exhibit significant antimicrobial properties. Studies have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity within the range of 0.070.07 to 0.14μM0.14\,\mu M against these pathogens .

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro evaluations demonstrated that various derivatives of imidazo[1,2-a]pyridine show cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). These studies often report IC50 values greater than 128μM128\,\mu M for non-cytotoxic compounds .

Cholinesterase Inhibition

Molecular docking studies have indicated that 3-chloro-8-methoxyimidazo[1,2-a]pyridine can effectively bind to acetylcholinesterase (AChE), suggesting potential as an AChE inhibitor. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activities of 3-chloro-8-methoxyimidazo[1,2-a]pyridine are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The chlorine atom can participate in hydrogen bonding and hydrophobic interactions with enzyme active sites.
  • Reactive Intermediate Formation : The methoxy group may undergo metabolic transformations leading to reactive intermediates that interact with cellular components .

Case Studies

Study FocusFindings
Antimicrobial Activity Demonstrated effectiveness against MDR-TB with MIC values as low as 0.07μM0.07\,\mu M .
Cytotoxicity Evaluated across multiple cancer cell lines; several derivatives showed promising cytotoxic profiles .
Cholinesterase Inhibition Molecular docking studies confirmed binding affinity to AChE, indicating potential neuroprotective applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at certain positions significantly impact biological activity:

  • Position 3 Substituents : Variations in substituents at this position can enhance or reduce antimicrobial potency.
  • Position 8 Modifications : The presence of a methoxy group has been associated with improved binding affinity to biological targets .

Q & A

Q. What are the common synthetic strategies for introducing substituents at the 3-position of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : The 3-position of imidazo[1,2-a]pyridine can be functionalized via halogenation or Friedel-Crafts acylation. For halogenation, polymer-bound intermediates (e.g., 2-aminonicotinate) are treated with α-haloketones, followed by halogenation using reagents like N-chlorosuccinimide (NCS) or iodine . Friedel-Crafts acylation employs Lewis acids (e.g., AlCl₃) to introduce acetyl groups at the 3-position, ensuring high yield and purity by avoiding heterogeneous reaction conditions . Microwave-assisted multicomponent reactions using aldehydes and trimethylsilylcyanide (TMSCN) with scandium triflate catalysis offer rapid access to 3-amino derivatives .

Q. How can researchers characterize the structural integrity of 3-Chloro-8-methoxyimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δH 8.50–6.99 for aromatic protons, δC 143.93–110.56 for carbons in fused rings) .
  • FT-IR : Confirms functional groups (e.g., NH stretch at ~3336 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., ESI-HRMS for C13H12N4: calculated 225.1140, observed 225.1145) .
  • X-ray crystallography : Resolves π-stacking interactions and hydrogen bonding in crystal lattices .

Advanced Research Questions

Q. How do electronic effects of substituents at the 3-position influence anticancer activity in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Substituents at the 3-position modulate electron density, affecting binding to cancer cell membranes. For example:
  • Electron-donating groups (e.g., -NH2, -CH3): Enhance activity by stabilizing charge interactions. Compound 12b (3-tert-butylamine) shows IC50 values of 11–13 µM against HepG2 and MCF-7 cells .
  • Electron-withdrawing groups (e.g., -NO2): Reduce activity due to steric hindrance or unfavorable electrostatic interactions .
  • Combination strategies : Dual substitution (e.g., 3-chloro and 8-methoxy groups) balances lipophilicity and hydrogen-bonding capacity for improved pharmacokinetics .

Q. What methodologies resolve contradictory spectral data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Contradictions in NMR or mass spectra can arise from tautomerism or impurities. Solutions include:
  • 2D NMR (COSY, HSQC) : Distinguishes overlapping signals by correlating proton-proton or proton-carbon couplings .
  • X-ray crystallography : Provides unambiguous structural confirmation (e.g., C–H⋯N interactions in imidazo[1,2-a]pyridine crystals) .
  • HPLC purification : Removes byproducts before analysis .

Q. How can structure-activity relationship (SAR) studies optimize imidazo[1,2-a]pyridine derivatives for receptor antagonism?

  • Methodological Answer : SAR studies focus on:
  • Core modifications : Replacing the 7-position nitrogen with carbon (e.g., in benzimidazoles) alters π-stacking and receptor affinity .
  • Substituent positioning : 8-Benzyloxy groups in B2 receptor antagonists improve binding (e.g., IC50 < 10 nM for BK receptor inhibition) .
  • Pharmacokinetic profiling : Assess oral bioavailability via rat models (e.g., compounds 47c and 50b show >80% absorption) .

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